N-(2,4-difluorophenyl)-N'-(1-ethylpropyl)urea
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Overview
Description
N-(2,4-difluorophenyl)-N’-(1-ethylpropyl)urea is an organic compound characterized by the presence of a urea functional group attached to a 2,4-difluorophenyl ring and a 1-ethylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(1-ethylpropyl)urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative. One common method is as follows:
Starting Materials: 2,4-difluoroaniline and 1-ethylpropyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Catalysts: A base such as triethylamine can be used to facilitate the reaction.
Procedure: The 2,4-difluoroaniline is dissolved in the solvent, and the isocyanate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-(1-ethylpropyl)urea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(1-ethylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl urea derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-(1-ethylpropyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its properties in the development of new materials, including polymers and coatings with specific chemical resistance or mechanical properties.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-N’-(1-ethylpropyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N’-methylurea
- N-(2,4-difluorophenyl)-N’-propylurea
- N-(2,4-difluorophenyl)-N’-butylurea
Uniqueness
N-(2,4-difluorophenyl)-N’-(1-ethylpropyl)urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the 1-ethylpropyl group. This structural uniqueness can confer distinct physical and chemical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-pentan-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-3-9(4-2)15-12(17)16-11-6-5-8(13)7-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBEXLITBIFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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